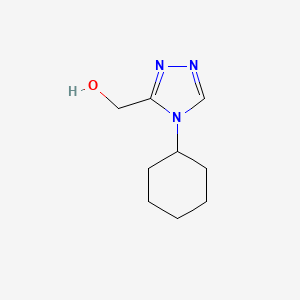

(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol

描述

(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with formic acid and hydrazine hydrate to form the triazole ring. The resulting intermediate is then subjected to reduction and subsequent functionalization to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure efficient production.

化学反应分析

Types of Reactions

(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Cyclohexyl-4H-1,2,4-triazol-3-yl ketone or aldehyde.

Reduction: Dihydro derivatives of the triazole ring.

Substitution: Various substituted triazole derivatives depending on the substituent introduced.

科学研究应用

Biological Activities

(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus.

- Antifungal Properties : Similar to other triazole derivatives, this compound demonstrates antifungal activity, potentially making it useful in treating fungal infections.

- Anticancer Potential : Research has highlighted the cytotoxic effects of this compound on cancer cell lines, suggesting its role as a lead compound in anticancer drug development.

Pharmaceutical Applications

The diverse biological activities of this compound position it as a promising candidate for several pharmaceutical applications:

Antibiotics

The compound's antibacterial properties suggest its potential as an antibiotic agent. Molecular docking studies have shown high binding affinities to bacterial enzyme targets, indicating robust interactions that could lead to effective antibiotic therapies.

Antifungal Agents

Given its antifungal activity, this compound could be developed into antifungal medications that are less toxic than traditional treatments.

Cancer Therapeutics

The cytotoxic effects observed in various cancer cell lines indicate that this compound may be further explored for its potential as an anticancer drug. Its mechanism of action could involve the inhibition of specific pathways critical for cancer cell survival.

Case Studies

Several case studies have documented the efficacy of this compound:

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity against Staphylococcus aureus and E. coli, demonstrating significant inhibition at low concentrations. Molecular docking results indicated favorable interactions with bacterial enzymes.

Case Study 2: Anticancer Activity

In vitro tests on various cancer cell lines showed that this compound induced apoptosis at concentrations that did not affect normal cells significantly.

作用机制

The mechanism of action of (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The cyclohexyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and proteins.

相似化合物的比较

Similar Compounds

- 4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide

- 4-Cyclohexyl-4H-1,2,4-triazol-3-yl methanamine

- 4-Cyclohexyl-4H-1,2,4-triazol-3-yl sulfide

Uniqueness

(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.

生物活性

(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol is a member of the 1,2,4-triazole class, known for its diverse biological activities, including antifungal, antibacterial, and potential anticancer properties. This compound exhibits significant promise in pharmaceutical applications due to its unique structural features and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, characterized by a cyclohexyl group attached to a triazole ring with a hydroxymethyl substituent. This structure enhances its lipophilicity and potential interactions with biological membranes and proteins.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Inhibition of the Shikimate Pathway : The compound targets enzymes such as dehydroquinase and shikimate kinase, crucial for the biosynthesis of aromatic amino acids. By inhibiting these enzymes, it disrupts the production of essential metabolites necessary for bacterial growth.

- Enzyme Interactions : It has been shown to inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties:

- Antifungal Activity : Studies have demonstrated its efficacy against various fungal strains, including Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents .

- Antibacterial Activity : The compound shows activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Case Studies

- Antifungal Efficacy : A study evaluating derivatives of 1,2,4-triazoles found that compounds similar to this compound displayed MIC values as low as 0.25 μg/mL against fluconazole-resistant strains of Candida albicans .

- Antibacterial Assessment : In vitro tests revealed that derivatives exhibited broad-spectrum antibacterial activity with significant potency against E. coli. The docking studies indicated strong binding affinities with bacterial enzymes, suggesting effective inhibition mechanisms .

Synthesis Methods

Various synthetic routes have been developed for producing this compound:

- Direct Synthesis from Hydrazones : Using primary amines and hydrazones under specific conditions yields the desired triazole structure .

- Functionalization Techniques : Employing methods such as C-H functionalization and oxidative aromatization has been effective in synthesizing this compound .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds in the triazole class, the following table summarizes key features:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (4-propyl-4H-1,2,4-triazol-3-yl)methanol | Propyl group instead of cyclohexyl | Different pharmacokinetics |

| (5-(4-chlorophenyl)-4H-triazol) | Phenyl substitution | Potential anti-cancer properties |

| (4-methylthio-5-(cyclohexyl)-triazol) | Methylthio substitution | Enhanced antimicrobial activity |

This comparison highlights how the cyclohexyl substituent and hydroxymethyl group contribute to the distinctive biological profile of this compound.

常见问题

Q. Basic: What are the established synthetic routes for (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol?

Methodological Answer:

The synthesis typically involves cyclocondensation of cyclohexyl-substituted precursors with hydrazine derivatives. For example, triazole rings are often formed via refluxing hydrazides with carbon disulfide in basic media, followed by alkylation or oxidation steps. A key intermediate is the cyclohexyl-substituted triazole-thiol, which can be reduced to the methanol derivative using NaBH4 or LiAlH3. Spectral validation (IR, NMR) is critical to confirm the hydroxyl group and cyclohexyl moiety .

Q. Advanced: How can reaction yields be optimized during the synthesis of this compound?

Methodological Answer:

Optimization involves:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol or methanol .

- Catalysis: Acidic (HCl) or basic (KOH) conditions improve ring closure kinetics .

- Temperature Control: Reflux at 80–100°C minimizes side products like disulfide byproducts .

Yield tracking via TLC (Rf ~0.6–0.7 in hexane/EtOAc) ensures reproducibility .

Q. Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- IR Spectroscopy: Confirms the -OH stretch (~3200–3500 cm⁻¹) and triazole C=N/C-N stretches (~1500–1600 cm⁻¹) .

- NMR:

- Mass Spectrometry: Molecular ion peaks (m/z ~225–250) confirm the molecular formula .

Q. Advanced: How can conflicting spectral data for triazole derivatives be resolved?

Methodological Answer:

Contradictions often arise from tautomerism (e.g., thione-thiol equilibrium) or solvent-induced shifts. Strategies include:

- Variable Temperature NMR: Identifies dynamic equilibria by observing peak splitting at low temperatures .

- X-ray Crystallography: Resolves ambiguity by providing absolute configuration data, as demonstrated for structurally similar triazoles .

- Computational Validation: DFT calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra to cross-verify experimental data .

Q. Basic: What biological assays are commonly used to evaluate this compound?

Methodological Answer:

- Antimicrobial Activity: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC determination .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

- Enzyme Inhibition: Kinase or protease inhibition assays (e.g., HIV-1 protease) using fluorogenic substrates .

Q. Advanced: How does the cyclohexyl substituent influence biological activity compared to other alkyl groups?

Methodological Answer:

The cyclohexyl group enhances lipophilicity, improving membrane permeability. SAR studies on analogs show:

- Increased Potency: Cyclohexyl derivatives exhibit 2–3x higher antimicrobial activity than methyl or ethyl analogs due to hydrophobic interactions with target enzymes .

- Reduced Cytotoxicity: Bulkier cyclohexyl groups may lower off-target effects compared to aromatic substituents .

Docking studies (AutoDock Vina) correlate these trends with binding affinities to bacterial dihydrofolate reductase .

Q. Basic: How should this compound be stored to ensure stability?

Methodological Answer:

- Storage Conditions: Under inert gas (N2/Ar) at –20°C to prevent oxidation of the hydroxymethyl group .

- Solvent: Dissolve in anhydrous DMSO or ethanol to avoid hydrolysis .

- Monitoring: Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products .

Q. Advanced: What strategies mitigate impurities formed during large-scale synthesis?

Methodological Answer:

- Recrystallization: Use ethanol/water mixtures (7:3 v/v) to remove disulfide byproducts .

- Column Chromatography: Silica gel (230–400 mesh) with gradient elution (hexane → EtOAc) isolates the target compound .

- Flow Chemistry: Continuous flow reactors reduce side reactions by controlling residence time and temperature .

Q. Basic: What computational tools predict the reactivity of this compound?

Methodological Answer:

- Molecular Docking: AutoDock or Schrödinger Suite predicts binding modes to biological targets (e.g., bacterial enzymes) .

- DFT Calculations: Gaussian 09 computes Fukui indices to identify nucleophilic/electrophilic sites for derivatization .

Q. Advanced: How can contradictions in reported biological data be addressed?

Methodological Answer:

- Assay Standardization: Use CLSI guidelines for antimicrobial testing to harmonize inoculum size and incubation conditions .

- Meta-Analysis: Compare data across studies using tools like RevMan to identify outliers or confounding variables (e.g., solvent effects) .

- In Silico Validation: QSAR models (e.g., CoMFA) reconcile discrepancies by correlating structural features with activity .

属性

IUPAC Name |

(4-cyclohexyl-1,2,4-triazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c13-6-9-11-10-7-12(9)8-4-2-1-3-5-8/h7-8,13H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCFJNPSGZAISI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NN=C2CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。